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Compound of Interest

Compound Name: 2-Benzyloxy-4-iodophenol

Cat. No.: B135325 Get Quote

For researchers and professionals in drug development and chemical sciences, precise

structural elucidation of novel compounds is paramount. This guide provides a comprehensive

¹H NMR characterization of 2-benzyloxy-4-iodophenol and compares its spectral features

with related phenolic compounds, offering a clear benchmark for its identification. Due to the

limited availability of public experimental spectra for 2-benzyloxy-4-iodophenol, a predicted

¹H NMR data set is presented alongside experimental data for analogous compounds to

facilitate a thorough comparative analysis.

Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 2-benzyloxy-4-iodophenol
(predicted) and two comparable compounds: 4-iodophenol and 2-benzyloxyphenol. This side-

by-side comparison highlights the influence of the benzyloxy and iodo substituents on the

chemical shifts and coupling patterns of the aromatic protons.
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Compound
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

2-Benzyloxy-

4-iodophenol
H-3 ~7.20 d ~2.0 1H

(Predicted) H-5 ~7.05 dd ~8.5, 2.0 1H

H-6 ~6.85 d ~8.5 1H

-OCH₂Ph ~5.10 s - 2H

-Ph ~7.30-7.50 m - 5H

-OH ~5.0 (broad) s - 1H

4-Iodophenol H-2, H-6 7.48 d 8.8 2H

(Experimental

, CDCl₃)
H-3, H-5 6.65 d 8.8 2H

-OH 5.14 s - 1H

2-

Benzyloxyph

enol

Aromatic H 6.85-7.05 m - 4H

(Experimental

, CDCl₃)
-OCH₂Ph 5.12 s - 2H

-Ph 7.30-7.45 m - 5H

-OH 5.75 (broad) s - 1H

Experimental Protocol
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic

molecule like 2-benzyloxy-4-iodophenol.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

A standard one-pulse sequence is used to acquire the free induction decay (FID).

Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

3. Data Processing:

The acquired FID is subjected to a Fourier transform to obtain the frequency-domain

spectrum.

The spectrum is phase-corrected and baseline-corrected.

The chemical shifts of the signals are referenced to the internal standard (TMS at 0.00 ppm).

The signals are integrated to determine the relative number of protons corresponding to

each resonance.

The multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants are

determined from the splitting patterns of the signals.

Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the characterization of an organic

compound using ¹H NMR spectroscopy, from sample preparation to final structure elucidation.
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Caption: Workflow for ¹H NMR characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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